Cas no 86867-99-4 (trans-4-(4-Bromophenyl)cyclohexanol)

Technical Introduction: trans-4-(4-Bromophenyl)cyclohexanol is a brominated cyclohexanol derivative featuring a trans-configured cyclohexyl ring linked to a 4-bromophenyl group. This compound is valued for its rigid, sterically defined structure, making it a useful intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, liquid crystals, and advanced materials. The trans configuration enhances stability and influences stereoselectivity in downstream reactions. The bromine substituent offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution. Its well-defined stereochemistry and purity are critical for applications requiring precise molecular geometry. Suitable for research and industrial use, it is typically handled under standard laboratory conditions.
trans-4-(4-Bromophenyl)cyclohexanol structure
86867-99-4 structure
Product name:trans-4-(4-Bromophenyl)cyclohexanol
CAS No:86867-99-4
MF:C12H15BrO
MW:255.1509
CID:4769939

trans-4-(4-Bromophenyl)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenyl)cyclohexanol
    • trans-4-(4-Bromophenyl)cyclohexanol
    • 4-(4-bromophenyl)cyclohexan-1-ol
    • (cis)-4-(4-bromophenyl)cyclohexanol
    • trans-4-(p-bromophenyl)-cyclohexanol
    • (trans)-4-(4-Bromophenyl)cyclohexanol
    • cis-4-(4-Bromophenyl)cyclohexan-1-ol
    • trans-4-(4-Bromophenyl)cyclohexan-1-ol
    • Inchi: 1S/C12H15BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2
    • InChI Key: VGYAAWYHVAAJNX-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])O[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Topological Polar Surface Area: 20.2
  • XLogP3: 3.3

trans-4-(4-Bromophenyl)cyclohexanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744604-1g
4-(4-Bromophenyl)cyclohexan-1-ol
86867-99-4 98%
1g
¥3830.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744604-100mg
4-(4-Bromophenyl)cyclohexan-1-ol
86867-99-4 98%
100mg
¥1195.00 2024-04-27

Additional information on trans-4-(4-Bromophenyl)cyclohexanol

Professional Introduction to trans-4-(4-Bromophenyl)cyclohexanol (CAS No. 86867-99-4)

trans-4-(4-Bromophenyl)cyclohexanol, with the chemical formula C₁₃H₁₃BrO, is a significant compound in the field of pharmaceutical chemistry and biochemical research. This compound, identified by its CAS number 86867-99-4, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a bromine substituent on the phenyl ring and the cyclohexanol backbone suggests a versatile reactivity that makes it a valuable intermediate in synthetic chemistry.

The compound’s stereochemistry, specifically the trans configuration, plays a crucial role in its biological activity. The trans orientation of the cyclohexanol moiety can influence the molecule’s interactions with biological targets, making it an attractive candidate for further investigation. In recent years, there has been growing interest in exploring the pharmacological properties of such chiral compounds, particularly in the context of developing novel therapeutic agents.

Recent studies have highlighted the potential of trans-4-(4-Bromophenyl)cyclohexanol in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop new derivatives with enhanced binding affinity and selectivity. For instance, modifications to the bromophenyl ring have been shown to modulate receptor interactions, which is crucial for designing drugs with improved efficacy and reduced side effects. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.

In addition to its pharmaceutical applications, trans-4-(4-Bromophenyl)cyclohexanol has been explored in materials science and chemical biology. Its ability to serve as a building block for more complex molecules makes it a valuable asset in synthetic organic chemistry. The bromine atom provides a handle for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. This flexibility has led to its use in developing new catalysts and ligands for various chemical transformations.

The compound’s relevance is further emphasized by its role in investigating molecular recognition processes. The interplay between the bromophenyl group and other functional moieties can be fine-tuned to study binding mechanisms at a molecular level. Such studies are essential for understanding how drugs interact with their targets and how this interaction can be optimized for therapeutic purposes. The insights gained from these investigations can accelerate the discovery of new drugs and improve existing treatments.

From a synthetic perspective, trans-4-(4-Bromophenyl)cyclohexanol offers a unique platform for exploring novel reaction pathways. Its incorporation into complex molecules has enabled the development of innovative synthetic strategies that were previously unattainable. These advancements highlight the compound’s importance as a tool for pushing the boundaries of organic synthesis. By providing chemists with a versatile intermediate, it facilitates the creation of new compounds with tailored properties.

The growing body of research on trans-4-(4-Bromophenyl)cyclohexanol underscores its significance in modern chemistry. As our understanding of its properties evolves, so too does its potential for application across multiple disciplines. Whether used in drug discovery, materials science, or fundamental research, this compound continues to inspire new avenues of exploration. Its unique combination of structural features and reactivity makes it a cornerstone in contemporary chemical investigations.

In conclusion, trans-4-(4-Bromophenyl)cyclohexanol, identified by its CAS number 86867-99-4, is a multifaceted compound with broad applications in pharmaceuticals and chemical research. Its stereochemistry, functional groups, and synthetic versatility make it an invaluable tool for scientists seeking to develop new molecules with improved properties. As research progresses, we can expect even more innovative uses for this compound, further solidifying its role as a key player in modern chemistry.

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